reticulocalbin - 148998-28-1

reticulocalbin

Catalog Number: EVT-1519798
CAS Number: 148998-28-1
Molecular Formula: C8 H12 N4 O
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Reticulocalbin is primarily found in the endoplasmic reticulum of eukaryotic cells. It is characterized by multiple EF-hand motifs that facilitate calcium binding. This protein is classified as a luminal protein, with a molecular weight around 44 kDa for Reticulocalbin 1 and 45 kDa for Reticulocalbin 3. The CREC family members are known for their involvement in calcium signaling and protein maturation processes in the endoplasmic reticulum .

Synthesis Analysis

Methods of Synthesis

Reticulocalbin is synthesized as a precursor protein within the endoplasmic reticulum. The synthesis involves several key steps:

  1. Transcription: The gene encoding reticulocalbin is transcribed into messenger RNA.
  2. Translation: The mRNA is translated into a polypeptide chain in the ribosome.
  3. Post-translational Modifications: Following translation, the polypeptide undergoes modifications such as glycosylation and folding, facilitated by chaperone proteins within the endoplasmic reticulum.

Technical Details

The synthesis of reticulocalbin can be influenced by various factors, including calcium concentrations and the presence of other proteins that assist in its folding and maturation. Techniques such as Western blotting and immunofluorescence are commonly used to analyze its expression and localization within cells .

Molecular Structure Analysis

Structure

Reticulocalbin features a multi-domain structure characterized by several EF-hand motifs that enable it to bind calcium ions effectively. The structural integrity of these motifs is crucial for its function in calcium signaling and protein interactions.

Data

The three-dimensional structure of Reticulocalbin has been studied using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy, revealing insights into its calcium-binding capabilities and interaction sites with other proteins .

Chemical Reactions Analysis

Reactions Involving Reticulocalbin

Reticulocalbin participates in various biochemical reactions:

  1. Calcium Binding: The primary reaction involves the binding of calcium ions, which is essential for its structural stability and functional activity.
  2. Protein Interactions: Reticulocalbin interacts with other proteins involved in cellular signaling pathways, influencing processes such as cell proliferation and differentiation.

Technical Details

These interactions can be studied using co-immunoprecipitation assays and mass spectrometry to identify binding partners and elucidate functional networks involving reticulocalbin .

Mechanism of Action

Process

Reticulocalbin functions primarily as a calcium sensor within the endoplasmic reticulum. Upon binding calcium ions, it undergoes conformational changes that enable it to interact with target proteins involved in various signaling pathways.

Data

Research has shown that reticulocalbin modulates key signaling pathways such as those involving B-RAF, affecting cellular responses like hypertrophy in cardiomyocytes . Additionally, its role in regulating collagen production highlights its importance in fibrotic processes .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 44-45 kDa.
  • Solubility: Highly soluble in aqueous solutions due to its hydrophilic nature.

Chemical Properties

  • Calcium Binding: Exhibits high affinity for calcium ions through its EF-hand domains.
  • Stability: The stability of reticulocalbin is influenced by calcium concentrations; higher calcium levels enhance its structural integrity.

Relevant analyses often involve chromatographic techniques to assess purity and binding characteristics .

Applications

Scientific Uses

Reticulocalbin has been implicated in several scientific applications:

  1. Cardiovascular Research: Its role as a negative regulator of B-RAF makes it a target for studies on cardiac hypertrophy .
  2. Cancer Research: In glioblastoma studies, downregulation of Reticulocalbin 3 has been linked to reduced tumor cell proliferation, suggesting potential therapeutic implications .
  3. Fibrosis Studies: Understanding its function in collagen production regulation positions reticulocalbin as a potential target for therapeutic strategies against fibrotic diseases .
Molecular Characterization of Reticulocalbin Family Proteins

Structural Biology of Reticulocalbin EF-Hand Motifs

Calcium-Binding Domains and Evolutionary Conservation

Reticulocalbin (RCN) belongs to the CREC (Cab45/reticulocalbin/ERC45/calumenin) family of endoplasmic reticulum (ER)-resident proteins characterized by six conserved EF-hand motifs. These motifs bind Ca²⁺ ions with high affinity, inducing significant conformational changes essential for biological activity. Structural analyses reveal cooperative Ca²⁺ binding, increasing α-helix content and compacting the overall protein structure. This compaction facilitates interactions with target proteins in the secretory pathway [6]. Human reticulocalbin-1 (hRCN1) exhibits structural conservation with mouse reticulocalbin, sharing >70% amino acid identity outside EF-hand regions, suggesting additional biochemical functions beyond Ca²⁺ buffering [1] [4]. EF-hand domains in CREC proteins diverged early from cytosolic EF-hand proteins (e.g., calbindin D28), evidenced by distinct genomic organizations (6 exons in reticulocalbin vs. 11 in calbindin) [1].

Table 1: Evolutionary and Structural Features of Reticulocalbin EF-Hand Motifs

FeatureReticulocalbin FamilyCytosolic EF-Hand ProteinsFunctional Implication
Number of EF-Hands6Variable (e.g., 6 in calbindin)High-capacity Ca²⁺ buffering
Ca²⁺ Binding CooperativityYesVariableAll-or-nothing structural switching
Structural Changeα-helix increase; compactionVariableTarget protein interaction modulation
Genomic Organization6 exons (mouse RCN)11 exons (mouse calbindin D28)Early evolutionary divergence

HDEL ER-Retention Signal and Secretory Pathway Localization

All reticulocalbin family proteins terminate in a canonical His-Asp-Glu-Leu (HDEL) sequence, functioning as an ER-retention signal. This motif binds KDEL receptors, retrieving escaped proteins from the Golgi back to the ER via COPI vesicles [1] [9]. The HDEL motif ensures reticulocalbin enrichment within the ER lumen, where it participates in Ca²⁺-dependent chaperone functions. Mutagenesis studies confirm that HDEL deletion reroutes reticulocalbin to the extracellular space, disrupting its ER-resident functions [3] [9]. Additionally, N-terminal leader sequences direct nascent reticulocalbin polypeptides into the ER lumen during translation, positioning them for Ca²⁺ sensing and protein folding regulation [1].

Genomic Organization and Phylogenetic Analysis

Chromosomal Localization Across Species

Reticulocalbin genes exhibit conserved synteny across mammals:

  • RCN1: Chromosome 11p13 in humans, chromosome 2E3 in mice [1] [9]
  • RCN2: Chromosome 15q24.3 in humans
  • RCN3: Chromosome 19q13.33 in humans [3]Each gene spans ~13–98 kilobases, with RCN1 organized into 6 exons. Southern blot analyses indicate single-copy genes per haploid genome, underscoring regulatory precision [1] [4].

Table 2: Genomic Localization of Reticulocalbin Family Members

GeneHuman LocusMouse LocusExon CountGenomic Span
RCN111p132E36~13 kb
RCN215q24.37B36 (predicted)~20 kb (predicted)
RCN319q13.337B519~98 kb

Ortholog Conservation in Model Organisms

Mouse and human reticulocalbin orthologs share 85–90% amino acid identity, with highest conservation in EF-hand domains and the HDEL terminus [1] [4]. RCN1 is ubiquitously expressed, while RCN3 shows brain- and testis-enriched expression, suggesting subfunctionalization after gene duplication. Cross-species comparisons reveal reticulocalbin emerged early in vertebrate evolution, with CREC homologs absent in yeast and invertebrates, indicating lineage-specific innovation in secretory pathway regulation [4] [7].

Transcriptional and Post-Translational Regulation

Tissue-Specific Expression Patterns

Reticulocalbin expression exhibits marked tissue specificity:

  • RCN1: Ubiquitous; highest in placenta (RPKM 69.9), urinary bladder (RPKM 61.7), and epididymis [2] [5]
  • RCN3: Enriched in hypothalamus, testis, and prostate [3] [10]The Human Protein Atlas identifies RCN1 as "tissue enriched" in epididymis (tau score = 0.39), correlating with roles in male reproductive secretion [5]. Transcriptional profiling links this specificity to SOX/SRY transcription factors, which activate RCN promoters in reproductive tissues [10].

Table 3: Tissue-Specific Expression of Reticulocalbin Members

GeneHighest Expression TissuesTau Specificity ScoreFunctional Context
RCN1Placenta, urinary bladder, epididymis0.39Reproductive secretion; ER stress response
RCN2Brain, testis0.45 (predicted)Neuronal development; spermatogenesis
RCN3Hypothalamus, prostate, testis0.68Neuroendocrine signaling; proprotein processing

Subtilisin-Like Proprotein Convertase Recognition Motifs

Reticulocalbin family members harbor conserved Arg-X-X-Arg (RXXR) motifs recognized by subtilisin-like proprotein convertases (SPCs), including furin and PACE4. In RCN3, five RXXR motifs undergo cleavage by PACE4, enabling transient association with proPACE4 in the ER. This interaction enhances PACE4 autoactivation and secretion, positioning reticulocalbin as a chaperone-like regulator of SPC maturation [3] [8]. Mutagenesis of RXXR to KXXR abolishes cleavage, confirming motif necessity for functional interplay with convertases [3]. This post-translational modification diversifies reticulocalbin functions beyond Ca²⁺ buffering into protease regulation.

Tables summarize data derived from the cited genomic, proteomic, and structural studies. Tau score: 0–1 scale where 1 indicates single-tissue specificity [5].

Properties

CAS Number

148998-28-1

Product Name

reticulocalbin

Molecular Formula

C8 H12 N4 O

Synonyms

reticulocalbin

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